(4'-Tert-butyl[1,1'-biphenyl]-4-yl)methanol

Lipophilicity Drug-likeness Physicochemical profiling

This para-substituted biphenyl methanol features a tert-butyl group that delivers an XLogP3 of 4.3 — a +0.9 log unit (≈8-fold) lipophilicity increase over the unsubstituted analog — plus enhanced steric shielding and metabolic stability. The primary alcohol handle enables esterification, etherification, or oxidation to aldehyde/acid. Ideal as a hydrophobic core scaffold in fragment-based drug discovery, an HPLC logP reference standard, or a liquid crystalline/MOF precursor. ≥95% purity; available for R&D in gram quantities. Contact us for bulk pricing.

Molecular Formula C17H20O
Molecular Weight 240.34 g/mol
Cat. No. B12827489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4'-Tert-butyl[1,1'-biphenyl]-4-yl)methanol
Molecular FormulaC17H20O
Molecular Weight240.34 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C2=CC=C(C=C2)CO
InChIInChI=1S/C17H20O/c1-17(2,3)16-10-8-15(9-11-16)14-6-4-13(12-18)5-7-14/h4-11,18H,12H2,1-3H3
InChIKeyDAFNTWFRQYYEOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4'-Tert-butyl[1,1'-biphenyl]-4-yl)methanol: Physicochemical Profile and Comparator Landscape for Procurement Decisions


(4'-Tert-butyl[1,1'-biphenyl]-4-yl)methanol (CAS 893738-32-4) is a para-substituted biphenyl methanol derivative with molecular formula C₁₇H₂₀O and molecular weight 240.34 g/mol [1]. It features a tert-butyl group at the 4'-position and a hydroxymethyl group at the 4-position of the biphenyl scaffold, yielding a computed XLogP3 of 4.3, a topological polar surface area (TPSA) of 20.2 Ų, and three rotatable bonds [1]. The compound is commercially available at ≥95% purity for research and development use . Its closest structural analogs, against which differentiation claims must be assessed, include [1,1'-biphenyl]-4-ylmethanol (CAS 3597-91-9; XLogP3 = 3.4), (4'-methyl[1,1'-biphenyl]-4-yl)methanol (CAS 79757-92-9), and the regioisomeric (4'-tert-butyl[1,1'-biphenyl]-3-yl)methanol (CAS 893738-28-8) [1][2].

Why (4'-Tert-butyl[1,1'-biphenyl]-4-yl)methanol Cannot Be Replaced by Unsubstituted or Mono-Alkyl Biphenyl Methanol Analogs


The tert-butyl group is not a passive structural appendage; it confers a quantifiable increase in lipophilicity, steric bulk, and metabolic stability that distinguishes this compound from its methyl-, isopropyl-, or unsubstituted biphenyl methanol counterparts [1]. The computed XLogP3 for (4'-tert-butyl[1,1'-biphenyl]-4-yl)methanol is 4.3, representing a +0.9 log unit increase over [1,1'-biphenyl]-4-ylmethanol (XLogP3 = 3.4), which translates to an approximately 8-fold increase in octanol-water partition coefficient [1][2]. In medicinal chemistry and chemical biology contexts, the tert-butyl group serves as a steric shield that can reduce cytochrome P450-mediated oxidation at proximal sites and modulate target binding through hydrophobic interactions, effects that smaller alkyl substituents cannot replicate [3]. Substituting this compound with the unsubstituted analog would therefore alter lipophilicity-driven properties such as membrane permeability, metabolic soft-spot susceptibility, and target engagement in any downstream SAR or probe molecule campaign.

Quantitative Differentiation Evidence for (4'-Tert-butyl[1,1'-biphenyl]-4-yl)methanol vs. Closest Analogs


Lipophilicity Enhancement: XLogP3 Comparison of (4'-Tert-butyl[1,1'-biphenyl]-4-yl)methanol vs. Unsubstituted Biphenyl-4-methanol

The computed XLogP3 for (4'-tert-butyl[1,1'-biphenyl]-4-yl)methanol is 4.3, compared to 3.4 for the unsubstituted [1,1'-biphenyl]-4-ylmethanol [1][2]. The addition of a single para-tert-butyl group contributes a +0.9 log unit increase, consistent with the known Hansch π constant for the tert-butyl substituent. This difference of approximately 0.9 log units corresponds to an ~8-fold increase in the n-octanol/water partition coefficient (P), indicating substantially enhanced hydrophobicity that directly impacts membrane permeability, protein binding, and chromatographic retention behavior.

Lipophilicity Drug-likeness Physicochemical profiling

Rotatable Bond and Topological Complexity Differentiation vs. Unsubstituted Biphenyl Methanol

The target compound has three rotatable bonds, compared to two for [1,1'-biphenyl]-4-ylmethanol, as computed by PubChem [1][2]. The additional rotatable bond arises from the tert-butyl C–C bond to the aromatic ring. The molecular complexity index is 237 for the target vs. 153 for the unsubstituted analog, representing a 55% increase in structural complexity as computed by the Cactvs algorithm [1][2]. Heavy atom count is 18 vs. 14, respectively.

Molecular complexity Conformational flexibility Molecular descriptor

Regioisomeric Differentiation: Para (4-yl) vs. Meta (3-yl) Hydroxymethyl Substitution on the 4'-Tert-butylbiphenyl Scaffold

The target compound (4'-tert-butyl[1,1'-biphenyl]-4-yl)methanol and its regioisomer (4'-tert-butyl[1,1'-biphenyl]-3-yl)methanol (CAS 893738-28-8) share the same molecular formula (C₁₇H₂₀O) and molecular weight (240.34 g/mol) but differ in the position of the hydroxymethyl group on the biphenyl ring [1]. The para-substituted target presents an elongated, linear molecular topology with a calculated length of approximately 13.5 Å (extended conformation), while the meta-substituted isomer adopts a bent geometry with a reduced end-to-end distance of approximately 11.2 Å [1]. This topological difference has significant implications for molecular recognition: para-substituted biphenyl motifs are prevalent in angiotensin II receptor antagonists (e.g., telmisartan, losartan) and neprilysin inhibitors (e.g., sacubitril), where linear biphenyl geometry is required for optimal occupancy of the hydrophobic binding channel [2].

Regioisomer Positional isomer Structure-activity relationship

Steric Bulk-Driven Metabolic Stability: Class-Level Evidence for the Tert-Butyl Effect on CYP450-Mediated Oxidation

The tert-butyl group is a well-established steric shield in medicinal chemistry that can reduce cytochrome P450-mediated oxidation at proximal metabolically labile sites [1]. In a systematic study of orphenadrine analogues, the tert-butyl-substituted derivative was devoid of metabolic intermediate (MI) complex-forming activity with CYP450, whereas less bulky alkyl substituents (methyl, isopropyl) retained MI-complexing capacity [2]. This class-level evidence suggests that (4'-tert-butyl[1,1'-biphenyl]-4-yl)methanol, by virtue of its bulky para-tert-butyl group, is expected to exhibit reduced susceptibility to CYP450-mediated benzylic oxidation at the hydroxymethyl moiety compared to its methyl or isopropyl analogs, due to steric hindrance imposed on the orientation of the substrate within the CYP450 active site. It should be noted that the tert-butyl group itself can also undergo CYP450-mediated hydroxylation (e.g., by CYP2C8, CYP2C19, or CYP3A4), as documented for drugs such as ombitasvir, nelfinavir, and dasabuvir [1].

Metabolic stability CYP450 Steric shielding

Commercial Purity Specification: 95% Minimum Purity with Quality Assurance Documentation

The compound is commercially available with a minimum purity specification of 95%, supported by batch-specific certificates of analysis (COA) and safety data sheets (SDS) upon request . The commercial supplier (AKSci) stipulates that the product is for research and development use only, with long-term storage recommended in a cool, dry place, and confirms non-hazardous material classification for DOT/IATA transport . This contrasts with several lower-purity or non-certified offerings that lack documented batch-level quality control, which is critical for reproducible experimental outcomes in synthetic chemistry and biological assay contexts.

Purity specification Quality assurance Procurement criteria

Optimal Application Scenarios for (4'-Tert-butyl[1,1'-biphenyl]-4-yl)methanol Based on Differentiation Evidence


Scaffold for Hydrophobic Fragment-Based Drug Design Targeting Lipophilic Binding Pockets

With an XLogP3 of 4.3 [1], this compound is ideally suited as a core scaffold in fragment-based drug discovery (FBDD) campaigns targeting hydrophobic enzyme pockets (e.g., the S1' pocket of MMPs, the lipophilic channel of angiotensin II receptors, or the deep hydrophobic cleft of BACE1). Its ~0.9 log unit lipophilicity advantage over the unsubstituted biphenyl methanol analog translates to enhanced occupancy of non-polar protein cavities, and the primary alcohol serves as a synthetic handle for further diversification via esterification, etherification, or oxidation to the corresponding aldehyde or carboxylic acid.

Building Block for Para-Linear Biphenyl-Containing Drug Intermediate Synthesis

The para-substituted linear topology of this compound matches the structural requirements of key drug pharmacophores [2]. Its structural relationship to the biphenyl fragment of sacubitril (an FDA-approved neprilysin inhibitor) and various angiotensin II receptor blockers (ARBs) positions it as a valuable intermediate for medicinal chemistry programs exploring cardiovascular or metabolic disease targets that rely on linear biphenyl geometry. The tert-butyl group provides additional steric bulk that can be leveraged for selectivity optimization against closely related target isoforms.

Lipophilic Standard for Chromatographic Method Development and LogP Calibration

The well-defined and intermediate lipophilicity (XLogP3 = 4.3) [1] makes this compound a suitable reference standard for reversed-phase HPLC method development and logP calibration in the moderately lipophilic range. Its structural features (biphenyl core, tert-butyl group, primary alcohol) generate characteristic UV absorbance and MS fragmentation patterns that facilitate unambiguous identification, while its commercial availability at 95% purity meets the requirements for an analytical reference material.

Precursor for Supramolecular and Materials Chemistry Requiring Rod-Like Building Blocks

The linear, rod-like topology of the para-substituted biphenyl scaffold (estimated end-to-end distance ~13.5 Å) [2] renders this compound a suitable precursor for the synthesis of liquid crystalline materials, metal-organic frameworks (MOFs), and self-assembled monolayers. The tert-butyl group enhances solubility in non-polar organic solvents, facilitating solution-phase processing, while the benzylic alcohol can be converted to halides, amines, thiols, or click-chemistry-compatible functionalities (e.g., azides, alkynes) for modular assembly strategies .

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